

What is the chemical structure of Veratril

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Veratril: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratril, systematically known as 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione, is an organic compound with significant applications in synthetic chemistry and potential relevance in medicinal chemistry. Its structure, featuring two veratryl groups bridged by a diketone moiety, provides a versatile scaffold for the synthesis of more complex molecules. This document provides an in-depth overview of the chemical structure, properties, synthesis, and key applications of **Veratril**, with a focus on detailed experimental protocols and data presentation for the scientific community.

Chemical Structure and Identification

Veratril is an α -diketone characterized by two 3,4-dimethoxyphenyl substituents attached to an ethanedione backbone.

- IUPAC Name: 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione[1]
- Synonyms: 3,3',4,4'-Tetramethoxybenzil, Veratril[2]
- Molecular Formula: C18H18O6[1]
- CAS Number: 554-34-7[1]



The presence of the electron-donating methoxy groups on the phenyl rings influences the reactivity of both the aromatic system and the diketone functionality.

Physicochemical Properties

A summary of the key physicochemical properties of **Veratril** is presented in the table below. This data is essential for its handling, application in reactions, and analytical characterization.

| Property | Value | Reference |
|------------------|---|-----------|
| Molecular Weight | 330.33 g/mol | [1] |
| Appearance | Yellow to orange solid | |
| Melting Point | 131-135 °C | _ |
| Boiling Point | 505.6 °C at 760 mmHg | [1] |
| Density | 1.195 g/cm ³ | [1] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | |
| Flash Point | 223.6 °C | [1] |

Synthesis of Veratril

Veratril can be synthesized through the oxidation of veratroin, which is in turn prepared from veratraldehyde. A typical experimental protocol is detailed below.

Synthesis of Veratroin from Veratraldehyde

Experimental Protocol:

- In a round-bottom flask, dissolve 10.0 g of veratraldehyde in 50 mL of ethanol.
- Add a solution of 5.0 g of potassium cyanide (KCN) in 10 mL of water to the flask. Caution:
 Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
- Reflux the mixture for 4 hours. The solution will turn a reddish-brown color.



- After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
- A yellow precipitate of veratroin will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
- Recrystallize the crude veratroin from ethanol to obtain a purified product.

Oxidation of Veratroin to Veratril

Experimental Protocol:

- Suspend 5.0 g of purified veratroin in 50 mL of glacial acetic acid in a round-bottom flask.
- Heat the mixture to 80 °C with stirring.
- Slowly add a solution of 3.0 g of chromium trioxide (CrO₃) in 10 mL of water and 10 mL of glacial acetic acid dropwise to the reaction mixture. Caution: Chromium trioxide is a strong oxidizing agent and is corrosive. Handle with appropriate personal protective equipment.
- After the addition is complete, maintain the temperature at 80 °C for 1 hour.
- Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
- A yellow precipitate of Veratril will form. Collect the solid by vacuum filtration and wash thoroughly with water.
- Recrystallize the crude **Veratril** from ethanol to yield pure, yellow crystals.

Spectroscopic Data

The structure of **Veratril** can be confirmed using various spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum of **Veratril** shows characteristic absorption bands for the carbonyl (C=O) stretching of the α -diketone at approximately 1680-1660 cm⁻¹ and C-O stretching of the methoxy groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:



- \circ ¹H NMR: The proton NMR spectrum will show signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.8 ppm. The methoxy protons will appear as a sharp singlet at around δ 3.9 ppm.
- \circ ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons in the diketone at around δ 190 ppm, as well as signals for the aromatic and methoxy carbons.

Applications in Organic Synthesis

Veratril serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecular architectures.

Synthesis of Heterocyclic Compounds

Veratril can undergo condensation reactions with various binucleophiles to form a range of heterocyclic systems. For example, its reaction with o-phenylenediamine can yield quinoxaline derivatives.

Experimental Workflow for Quinoxaline Synthesis:

Caption: Workflow for the synthesis of a quinoxaline derivative from Veratril.

Biological Relevance

While **Veratril** itself is not a known drug, its structural motifs are present in various biologically active molecules. The dimethoxyphenyl group is a common feature in many natural products and synthetic compounds with pharmacological properties. Research into the biological activities of **Veratril** and its derivatives is an active area of investigation.

Safety and Handling

Veratril should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).



This technical guide provides a foundational understanding of the chemical nature and utility of **Veratril** for researchers and professionals in the chemical and pharmaceutical sciences. The detailed protocols and data aim to facilitate its synthesis and application in further research and development endeavors.

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